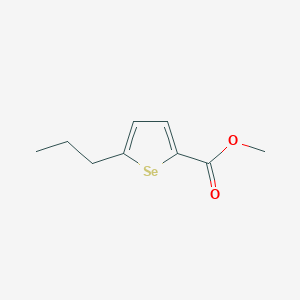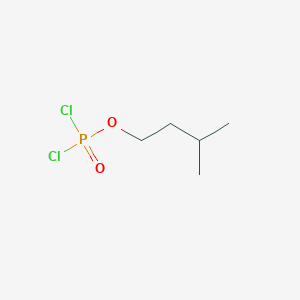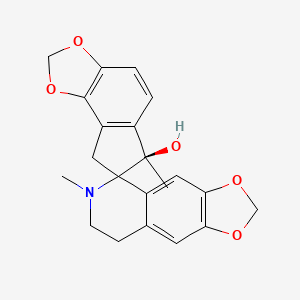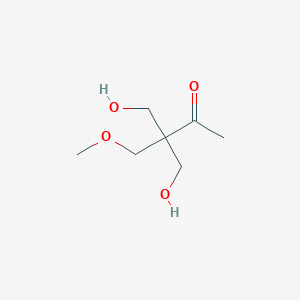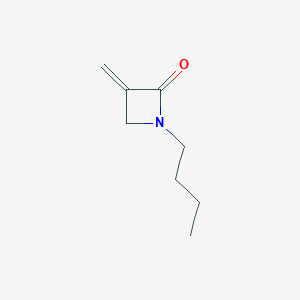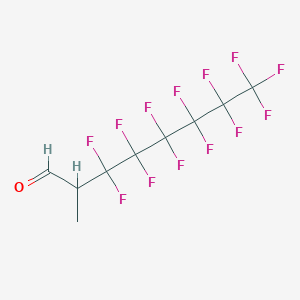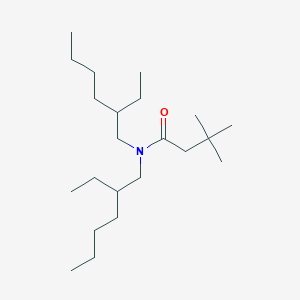
1,1'-Oxybis(2-fluorocyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(2-fluorocyclohexane) is an organic compound with the molecular formula C12H20F2O. It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 2-position of each cyclohexane ring, and the rings are connected by an oxygen atom at the 1-position.
Méthodes De Préparation
The synthesis of 1,1’-Oxybis(2-fluorocyclohexane) typically involves the reaction of cyclohexanol with hydrogen fluoride to introduce the fluorine atoms. The process can be summarized as follows:
Synthesis of 2-fluorocyclohexanol: Cyclohexanol reacts with hydrogen fluoride to form 2-fluorocyclohexanol.
Formation of 1,1’-Oxybis(2-fluorocyclohexane): Two molecules of 2-fluorocyclohexanol undergo a dehydration reaction in the presence of an acid catalyst to form 1,1’-Oxybis(2-fluorocyclohexane).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,1’-Oxybis(2-fluorocyclohexane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Oxybis(2-fluorocyclohexane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including 1,1’-Oxybis(2-fluorocyclohexane), are explored for their potential use in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism by which 1,1’-Oxybis(2-fluorocyclohexane) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1,1’-Oxybis(2-fluorocyclohexane) can be compared with other fluorinated cyclohexanes, such as:
Fluorocyclohexane: A simpler compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
1,2-Difluorocyclohexane: Contains two fluorine atoms at different positions, leading to different chemical behavior and applications.
1,1’-Oxybis(cyclohexane): Lacks fluorine atoms, making it less reactive and with different physical properties.
The uniqueness of 1,1’-Oxybis(2-fluorocyclohexane) lies in its specific substitution pattern and the presence of an oxygen bridge, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
113742-89-5 |
|---|---|
Formule moléculaire |
C12H20F2O |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
1-fluoro-2-(2-fluorocyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C12H20F2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
Clé InChI |
UBRVQVBPCJNHJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OC2CCCCC2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
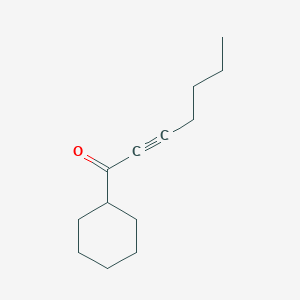
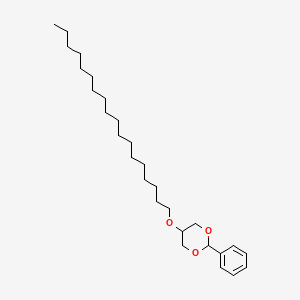
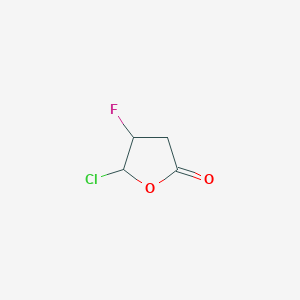
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
